molecular formula C10H22N2 B1353660 N-(3-aminopropyl)-N-cyclohexyl-N-methylamine CAS No. 26735-20-6

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Cat. No.: B1353660
CAS No.: 26735-20-6
M. Wt: 170.3 g/mol
InChI Key: GOODZUIQBJNDNO-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminopropyl group, a cyclohexyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine typically involves the reaction of cyclohexylamine with 3-chloropropylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of surfactants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-N-cyclohexyl-N-methylamine exerts its effects involves its interaction with various molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the cyclohexyl and methylamine groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)-N-methylamine: Lacks the cyclohexyl group, making it less hydrophobic.

    N-cyclohexyl-N-methylamine: Lacks the aminopropyl group, reducing its ability to form hydrogen bonds.

    N-(3-aminopropyl)-N-cyclohexylamine: Lacks the methylamine group, affecting its overall reactivity.

Uniqueness

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is unique due to the presence of all three functional groups, which confer a combination of hydrophobicity, hydrogen bonding capability, and reactivity. This makes it a versatile compound with a wide range of applications in various fields.

Biological Activity

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, an organic compound with the molecular formula C10H22N2, has gained attention for its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H22N2
  • Molecular Weight : 170.30 g/mol
  • Structure : The compound features a tertiary amine structure, characterized by a cyclohexyl group and a propylamine chain, which contributes to its reactivity and biological interactions.

Antimicrobial Effects

This compound exhibits significant antimicrobial activity. Research indicates that it disrupts microbial cell walls, leading to cell death. This mechanism is crucial for its effectiveness against various bacteria and fungi. The compound's ability to interact with biological membranes enhances its potential as an antimicrobial agent in pharmaceuticals and disinfectants.

The antimicrobial action of this compound involves:

  • Disruption of Lipid Bilayers : The compound interacts with lipid membranes, causing structural damage that results in cell lysis.
  • Synergistic Effects : Studies suggest that it may work synergistically with other antimicrobial agents, enhancing overall efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
N,N-DimethylcyclohexylamineTertiary AmineLacks the propyl chain; used in similar applications
N-(2-aminoethyl)-cyclohexylaminePrimary AmineMore reactive due to primary amine nature
N,N-DiethylcyclohexylamineTertiary AmineDifferent alkyl substituents affecting solubility

This compound is distinguished by its specific combination of a cyclohexane ring and a propylene chain, which enhances its biological activity compared to these analogs.

Study on Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Mechanistic Studies

Further mechanistic studies revealed that the compound's interaction with microbial membranes leads to increased permeability and eventual cell death. This was confirmed through assays measuring membrane integrity and cell viability post-treatment.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, including:

  • Alkylation Reactions : Using cyclohexyl amine as a starting material.
  • Reduction Processes : Reducing suitable precursors to obtain the final product.

These methods highlight the compound's accessibility for further research and potential pharmaceutical applications.

Properties

IUPAC Name

N'-cyclohexyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOODZUIQBJNDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427959
Record name N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26735-20-6
Record name N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N-methylcyclohexanamine
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